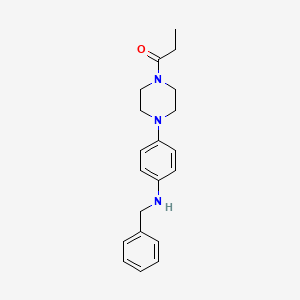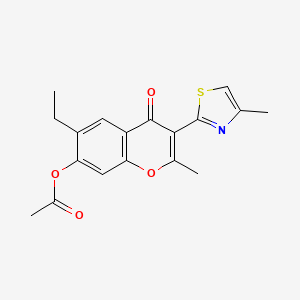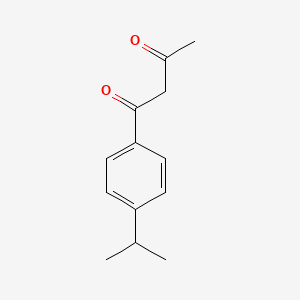![molecular formula C16H15N3O3 B5809632 N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]nicotinohydrazide](/img/structure/B5809632.png)
N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]nicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]nicotinohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BNH and is a derivative of nicotinic acid hydrazide. BNH has been studied extensively for its potential use in the treatment of various diseases, including cancer, tuberculosis, and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of BNH is not yet fully understood. However, studies have shown that BNH inhibits the activity of enzymes involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis, leading to the inhibition of bacterial growth. BNH has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. BNH has been shown to inhibit the formation of amyloid-beta plaques by inhibiting the activity of beta-secretase, an enzyme responsible for the cleavage of amyloid precursor protein.
Biochemical and Physiological Effects:
BNH has been shown to have several biochemical and physiological effects. BNH has been shown to inhibit the growth of Mycobacterium tuberculosis, induce apoptosis in cancer cells, and inhibit the formation of amyloid-beta plaques. BNH has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using BNH in lab experiments is its potential use as an anti-tuberculosis agent, anti-cancer agent, and anti-Alzheimer's agent. BNH has been shown to have potent activity against these diseases, making it a potential candidate for drug development. However, one of the limitations of using BNH in lab experiments is its low yield and high cost of synthesis.
Direcciones Futuras
There are several future directions for the research on BNH. One of the significant future directions is the development of more efficient and cost-effective synthesis methods for BNH. Another future direction is the study of BNH's mechanism of action to gain a better understanding of its potential use as a drug candidate. Further research is also needed to study the toxicity and pharmacokinetics of BNH to assess its safety and efficacy as a drug candidate. Additionally, the potential use of BNH in other fields of scientific research, such as neurodegenerative diseases and infectious diseases, should be explored.
Métodos De Síntesis
The synthesis of BNH involves the reaction of nicotinic acid hydrazide with 1,3-benzodioxole-5-carbaldehyde in the presence of acetic anhydride and glacial acetic acid. The reaction takes place under reflux conditions, and the product is obtained after purification by column chromatography. The yield of BNH obtained through this method is around 60%.
Aplicaciones Científicas De Investigación
BNH has been extensively studied for its potential use in various fields of scientific research. Some of the significant applications of BNH include its use as an anti-tuberculosis agent, an anti-cancer agent, and an anti-Alzheimer's agent. BNH has been shown to inhibit the growth of Mycobacterium tuberculosis, the bacteria responsible for causing tuberculosis. BNH has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. BNH has also been shown to inhibit the formation of amyloid-beta plaques, which are responsible for causing Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)propan-2-ylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-11(18-19-16(20)13-3-2-6-17-9-13)7-12-4-5-14-15(8-12)22-10-21-14/h2-6,8-9H,7,10H2,1H3,(H,19,20)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEPVRBEOUKZGQ-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CN=CC=C1)/CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)propan-2-ylideneamino]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5809549.png)

![4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine](/img/structure/B5809560.png)

![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5809585.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B5809592.png)
![{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5809597.png)
![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5809607.png)
![2-{benzyl[(2-nitrophenyl)thio]amino}pyridine](/img/structure/B5809613.png)

![4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B5809622.png)


![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B5809641.png)